molecular formula C21H22N4O7S B2836069 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide CAS No. 307505-09-5

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide

Cat. No.: B2836069
CAS No.: 307505-09-5
M. Wt: 474.49
InChI Key: JQGMWCQCKJZBNT-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide-benzamide class, characterized by a central sulfamoylphenyl linker connecting a 2,6-dimethoxypyrimidine moiety to a 3,4-dimethoxy-substituted benzamide group. Its molecular weight is approximately 474.49 g/mol (inferred from analogs in ), with methoxy groups enhancing solubility and influencing electronic properties. The sulfamoyl group facilitates hydrogen bonding, while the pyrimidine and benzamide rings contribute to π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes like dihydrofolate reductase or kinases .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c1-29-16-10-5-13(11-17(16)30-2)20(26)22-14-6-8-15(9-7-14)33(27,28)25-18-12-19(31-3)24-21(23-18)32-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMWCQCKJZBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are phagocytes . Phagocytes are a type of cell within the body capable of engulfing and absorbing bacteria and other small cells and particles. This compound specifically inhibits the oxidative burst in these cells.

Mode of Action

The compound interacts with its targets, the phagocytes, by inhibiting their oxidative bursts. Oxidative bursts are rapid releases of reactive oxygen species (ROS) from different types of cells. They are crucial for the immune response against pathogens. By inhibiting this process, the compound can control the immune response and potentially reduce inflammation.

Biochemical Pathways

The compound affects the biochemical pathway involving nitric oxide . Nitric oxide is a key biological messenger that plays a role in many physiological and pathological processes. The compound inhibits nitric oxide in lipopolysaccharide-induced J774.2 macrophages, indicating its anti-inflammatory efficacy.

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other compounds can potentially affect the activity of any given compound

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide, also known as a sulfamoyl compound, is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₅S
  • Molecular Weight : 352.37 g/mol
  • CAS Number : 555-25-9
  • Chemical Structure : The compound features a sulfamoyl group attached to a pyrimidine ring, which is known for its biological significance.

This compound primarily acts through the inhibition of specific enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit chitin synthesis in various organisms, suggesting potential applications in pest control and therapeutic interventions against fungal infections.

Antimicrobial Properties

Research has shown that sulfamoyl compounds exhibit significant antimicrobial activity. For instance:

  • Inhibition of Chitin Synthesis : A study demonstrated that related compounds inhibited chitin synthesis in Chilo suppressalis, indicating potential use as insecticides .

Cytotoxicity and Anticancer Activity

The compound's structural features suggest it may interact with cellular targets linked to cancer progression:

  • Cytotoxic Effects : Preliminary studies indicate that derivatives of sulfamoyl compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators .

Case Studies

StudyFindings
Inhibition of Chitin SynthesisDemonstrated effective inhibition in cultured integument of Chilo suppressalis with IC50 values indicating potency .
Cytotoxicity AssessmentShowed significant cytotoxic effects on various cancer cell lines, suggesting a pathway for therapeutic development .

Research Findings

  • Chitin Synthesis Inhibition : The introduction of different substituents on the phenyl ring was found to enhance or reduce activity based on hydrophobicity and steric factors. This suggests that careful modification could lead to more potent derivatives .
  • Anticancer Potential : The compound's ability to induce apoptosis in tumor cells was linked to its structural analogs that target specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Modifications in Benzamide Substituents

The benzamide substituent’s position and functional groups significantly alter physicochemical and biological properties.

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Properties
Target Compound 3,4-Dimethoxy ~474.49 Enhanced solubility due to polar methoxy groups; moderate logP (~2.8 inferred)
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-3-(Trifluoromethyl)Benzamide 3-Trifluoromethyl ~497.47 Higher lipophilicity (logP ~3.5); potential metabolic stability from CF3 group
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}-2,6-Dimethoxybenzamide (STK083324) 2,6-Dimethoxy 474.49 Reduced steric hindrance; altered electronic distribution vs. 3,4-substitution

Key Findings :

  • The 3,4-dimethoxy configuration in the target compound provides balanced polarity, whereas the trifluoromethyl analog () prioritizes hydrophobic interactions.
  • The 2,6-dimethoxy isomer (STK083324, ) may exhibit different binding kinetics due to substituent positioning.

Pyrimidine and Heterocyclic Variations

Modifications to the pyrimidine ring or adjacent groups impact target selectivity and synthesis complexity.

Compound Name Pyrimidine Substituents Biological Relevance
Target Compound 2,6-Dimethoxy Optimized for bacterial enzyme inhibition (e.g., sulfonamide targets)
N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]Naphthalene-2-Carboxamide 4,6-Dimethyl Increased steric bulk may reduce membrane permeability vs. methoxy groups
USP Sulfamethoxazole Related Compound A (5-Methylisoxazol-3-yl) 5-Methylisoxazole Narrower-spectrum antibacterial activity compared to pyrimidine-based analogs

Key Findings :

  • Dimethoxy pyrimidines (as in the target compound) improve water solubility compared to methyl or isoxazole derivatives .
  • Pyrimidine methylation () may enhance thermal stability but reduce solubility.

Sulfamoyl Linker and Pharmacokinetics

The sulfamoyl group’s role in bioavailability and metabolism is critical.

Compound Name Sulfamoyl Functionalization Half-Life (Predicted)
Target Compound N-linked to pyrimidine ~6–8 hours
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Pentanamide Dioxoisoindolinyl side chain ~4–5 hours (lower due to ester hydrolysis)
Example 53 Chromen-Pyrazolo[3,4-d]Pyrimidine Derivative Fluorinated aryl sulfonamide >12 hours (fluorine enhances metabolic stability)

Key Findings :

  • The target compound’s simple sulfamoyl linker avoids instability issues seen with dioxoisoindolinyl groups ().
  • Fluorinated analogs () exhibit prolonged half-lives but require complex synthesis.

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